Boc-(S)-phenyl-L-Cys chemical properties and structure
Boc-(S)-phenyl-L-Cys chemical properties and structure
An In-depth Technical Guide to N-α-Boc-S-benzyl-L-cysteine: Properties, Synthesis, and Application
Abstract
N-α-tert-butyloxycarbonyl-S-benzyl-L-cysteine, commonly abbreviated as Boc-Cys(Bzl)-OH, is a cornerstone derivative of the amino acid L-cysteine, engineered for precision and reliability in chemical synthesis. Its strategic design, featuring a moderately acid-labile N-terminal Boc protecting group and a highly stable S-benzyl protecting group, makes it an indispensable building block in solid-phase peptide synthesis (SPPS) and a valuable intermediate in the development of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven protocol for its synthesis and characterization, and an in-depth look at its primary application in Boc-chemistry SPPS, offering researchers and drug development professionals the foundational knowledge required for its effective utilization.
Chemical Identity and Molecular Structure
Boc-Cys(Bzl)-OH is characterized by three key functional components: the L-cysteine backbone which provides the core stereochemistry, the tert-butyloxycarbonyl (Boc) group protecting the α-amino moiety, and the benzyl (Bzl) group protecting the thiol side chain. This dual-protection scheme is fundamental to its utility, allowing for selective deprotection and sequential bond formation.
The IUPAC name for this compound is (2R)-2-[(tert-butoxycarbonyl)amino]-3-(benzylsulfanyl)propanoic acid.[1] Its structure facilitates its use in controlled chemical manufacturing, where predictable reactivity is paramount.
Caption: Molecular structure of Boc-Cys(Bzl)-OH.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are critical for quality control, reaction monitoring, and final product verification.
Physicochemical Data Summary
The properties of Boc-Cys(Bzl)-OH are well-documented, ensuring consistency for researchers. It typically presents as a white crystalline powder.[2][3]
| Property | Value | Source(s) |
| CAS Number | 5068-28-0 | [1][2][3] |
| Molecular Formula | C₁₅H₂₁NO₄S | [1][2][3] |
| Molecular Weight | 311.40 g/mol | [1][2] |
| Appearance | White to off-white powder/crystalline solid | [2][3] |
| Melting Point | 86-90 °C | |
| Purity (HPLC) | ≥98% | [3] |
| Optical Rotation | [α]²⁰/D = -44.0 to -46.0° (c=1 in Acetic Acid) | |
| Solubility | Soluble in methanol, DMSO, DMF, DCM | [2][4] |
Spectroscopic Profile
Spectroscopic analysis confirms the molecular structure and purity of the compound.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a distinct fingerprint of the molecule. Key expected signals include a singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group, multiplets for the α- and β-protons of the cysteine backbone, a singlet for the benzyl CH₂ protons, and signals in the aromatic region for the phenyl ring.[5]
-
IR (Infrared) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands include N-H stretching, C=O stretching from both the carbamate (Boc) and carboxylic acid groups, and aromatic C-H stretching.[5]
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For Boc-Cys(Bzl)-OH, the expected molecular ion peak [M+H]⁺ would be approximately 312.1 m/z.[5]
Synthesis and Purification Protocol
The synthesis of Boc-Cys(Bzl)-OH is a robust, two-step process starting from L-cysteine. The protocol is designed for high yield and purity, with each step serving a deliberate chemical purpose.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of Boc-Cys(Bzl)-OH.
Detailed Step-by-Step Methodology
This protocol is based on well-established methods for amino acid protection.[6]
Materials:
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L-Cysteine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium Hydroxide (NaOH)
-
1,4-Dioxane
-
Benzyl Bromide (Bzl-Br)
-
Dimethylformamide (DMF)
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Ethyl Acetate (EtOAc)
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Hexanes
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
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Step 1: N-Boc Protection.
-
Rationale: The α-amino group is highly nucleophilic and must be protected to prevent side reactions during the subsequent S-alkylation step. (Boc)₂O is the reagent of choice as it is highly effective and the byproducts (t-butanol and CO₂) are volatile and easily removed. The reaction is run under basic aqueous conditions to deprotonate the amino group, enhancing its nucleophilicity.
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Procedure: Dissolve L-cysteine (1 equiv.) in a 1:2 mixture of 1M NaOH(aq) and 1,4-dioxane. Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise while stirring. Allow the mixture to warm to room temperature and stir overnight.
-
-
Step 2: S-Benzylation.
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Rationale: The S-benzyl group is introduced via a standard Sₙ2 reaction. The thiol (or thiolate under basic conditions) of N-Boc-L-cysteine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. DMF is used as a polar aprotic solvent to facilitate this type of reaction. An additional base is required to ensure the thiol is deprotonated to the more nucleophilic thiolate.
-
Procedure: To the reaction mixture from Step 1, add DMF to aid solubility if needed. Add additional NaOH (1.1 equiv.) to deprotonate the thiol. Add benzyl bromide (1.1 equiv.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
-
Step 3: Work-up and Purification.
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Rationale: This sequence is designed to remove inorganic salts, unreacted reagents, and byproducts, isolating the desired product. Acidification protonates the carboxylate, making the product soluble in organic solvents.
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Procedure: a. Concentrate the reaction mixture under reduced pressure to remove the organic solvents. b. Dilute the remaining aqueous residue with water and wash with hexanes to remove nonpolar impurities. c. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate should form. d. Extract the product into ethyl acetate (3x). e. Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product. f. Recrystallize the crude solid from an ethyl acetate/hexanes solvent system to yield pure N-Boc-S-benzyl-L-cysteine as a white solid.
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Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Boc-Cys(Bzl)-OH is as a building block in Boc-chemistry SPPS. The graduated acid liability between the Nα-Boc group (removed by moderate acid like TFA) and the S-benzyl group (stable to TFA, removed by strong acid like HF) is the cornerstone of this strategy.[7][8]
Boc-SPPS Cycle Workflow
Caption: A single cycle for incorporating Boc-Cys(Bzl)-OH in SPPS.
Protocol for Incorporation in Boc-SPPS
This protocol outlines a single coupling cycle using HBTU/DIEA activation, a common and efficient method.[9]
Resin: Merrifield or PAM resin with a pre-loaded amino acid or growing peptide chain.
Protocol:
-
Deprotection:
-
Rationale: The temporary Nα-Boc group of the resin-bound peptide is removed with trifluoroacetic acid (TFA) to expose the free amine for the next coupling reaction.[10]
-
Procedure: Swell the peptide-resin in dichloromethane (DCM). Treat with a solution of 25-50% TFA in DCM for 20-30 minutes. Wash the resin thoroughly with DCM to remove residual acid.
-
-
Neutralization:
-
Rationale: The newly exposed N-terminal amine is protonated as a trifluoroacetate salt and must be neutralized to its free base form to act as a nucleophile in the coupling step. Diisopropylethylamine (DIEA) is a non-nucleophilic base commonly used for this purpose.
-
Procedure: Treat the resin with 10% DIEA in DCM for 2-5 minutes (repeat twice). Wash the resin with DCM to remove excess base.
-
-
Activation and Coupling:
-
Rationale: The carboxylic acid of Boc-Cys(Bzl)-OH is activated to form a highly reactive species that readily forms an amide bond with the free N-terminus of the peptide-resin. HBTU is an efficient coupling reagent that, in the presence of a base (DIEA), forms an activated HOBt-ester. An excess of the amino acid derivative is used to drive the reaction to completion.[9]
-
Procedure: In a separate vessel, dissolve Boc-Cys(Bzl)-OH (3-4 equiv.) and HBTU (3-4 equiv.) in DMF. Add DIEA (6-8 equiv.) to the solution and allow it to pre-activate for 2-5 minutes. Add the activated amino acid solution to the neutralized peptide-resin. Agitate the reaction mixture for 1-2 hours.
-
-
Washing:
-
Rationale: Thorough washing removes excess reagents and soluble byproducts, ensuring the purity of the growing peptide chain for the next cycle.
-
Procedure: Wash the resin sequentially with DMF, DCM, and isopropanol.
-
This cycle is repeated until the desired peptide sequence is assembled. The final cleavage of the peptide from the resin and removal of the S-benzyl side-chain protecting group is typically achieved with strong acids like anhydrous Hydrogen Fluoride (HF).[10][11]
Safety and Handling
As with all laboratory chemicals, Boc-Cys(Bzl)-OH should be handled in accordance with good industrial hygiene and safety practices. It is recommended to handle the compound in a well-ventilated area or fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place (0-8 °C is recommended).[3]
References
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Sunresin New Materials. Retrieved from [Link]
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Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Retrieved from [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. (Note: This is a foundational review, URL is generic for academic search). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonyl-S-benzyl-L-cysteine. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). S-Benzyl-L-cysteine. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). A Facile One-Pot Synthesis of the Very Useful Building Blocks N-Boc-S-alkylated Cysteines. ResearchGate. Retrieved from [Link]
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Peptides International. (n.d.). Boc-Cys(Bzl)-OH. Peptides. Retrieved from [Link]
-
SciSpace. (n.d.). Use of N, S-Bis- tert -butoxycarbonyl-L-cysteine for Synthesis of Glutathione. SciSpace. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. RSC. Retrieved from [Link]
-
Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis of O-benzyl-L-serine - Supporting Information. RSC. Retrieved from [Link]
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